molecular formula C15H26N2O2S2 B2863753 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 1235031-25-0

2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2863753
CAS No.: 1235031-25-0
M. Wt: 330.51
InChI Key: QXIXLEDABZZCHR-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and a sulfur atom .

Scientific Research Applications

Biocatalysis in Drug Metabolism
The compound LY451395, related to the query molecule, demonstrates the use of biocatalysis for the preparation of drug metabolites, emphasizing the importance of microbial-based biocatalytic systems in producing mammalian metabolites for structural characterization. This process, involving Actinoplanes missouriensis, facilitates the generation of metabolites previously detected in vivo, proving crucial for the full structure characterization of metabolites via nuclear magnetic resonance spectroscopy and supporting clinical investigations (Zmijewski et al., 2006).

Controlling Polymorphism in Drug Development
Research on ASP3026, a compound structurally related to the query molecule, showcases strategies for controlling polymorphism—a critical aspect of drug development affecting bioavailability and stability. The study highlights the role of crystallization process parameters in nucleating specific polymorphs and the application of Raman spectroscopy for monitoring solution structures before nucleation, essential for designing solid formulations (Takeguchi et al., 2015).

Antimicrobial Evaluation of Sulfonamide Derivatives
Sulfonamide derivatives, as exemplified by compounds with functional groups similar to the query chemical, have been synthesized and evaluated for antimicrobial and antifungal activities. The study demonstrates the potential of these compounds, particularly those containing pyridyl, quinolyl, and isoquinolyl functional groups, in developing new antimicrobial agents (Fadda et al., 2016).

Preparation of Coenzyme M Analogues
Research into the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system underlines the significance of studying sulfonamide compounds for understanding and enhancing biochemical pathways, such as methane biosynthesis in Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).

Surface-Active Properties of Sulfobetaine-type Zwitterionic Gemini Surfactants
The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants, based on similar sulfonamide structures, highlight their unique surface-active properties. This research contributes to our understanding of micelle formation and could influence the development of novel surfactants with applications ranging from detergents to drug delivery systems (Yoshimura et al., 2006).

Future Directions

The development of new piperidine derivatives with improved properties is an active area of research . These compounds have potential applications in the pharmaceutical industry due to their prevalence in many classes of drugs .

Properties

IUPAC Name

2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S2/c1-13(2)12-21(18,19)16-9-14-3-6-17(7-4-14)10-15-5-8-20-11-15/h5,8,11,13-14,16H,3-4,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIXLEDABZZCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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